5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC14639199
Molecular Formula: C6H6N6O2S
Molecular Weight: 226.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6N6O2S |
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Molecular Weight | 226.22 g/mol |
IUPAC Name | 5-(1-methyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C6H6N6O2S/c1-11-2-3(12(13)14)4(10-11)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9) |
Standard InChI Key | JKUJKWPXVWQING-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C(=N1)C2=NN=C(S2)N)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Core Architecture
The molecule features a 1,3,4-thiadiazole ring substituted at the 5-position with a 1-methyl-4-nitro-1H-pyrazole group, while the 2-position contains an amine moiety. This arrangement creates three distinct reactive zones:
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Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to π-π stacking capabilities.
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Pyrazole subunit: A nitro group at the 4-position and methyl group at the 1-position create steric and electronic effects influencing intermolecular interactions .
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Exocyclic amine: Enhances hydrogen bonding potential and serves as a site for derivatization .
Molecular Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₆N₆O₂S | |
Molecular Weight | 226.22 g/mol | |
SMILES Notation | CN1C=C(C(=N1)C2=NN=C(S2)N)N+[O-] | |
InChI Key | JKUJKWPXVWQING-UHFFFAOYSA-N | |
Predicted Density | 2.0±0.1 g/cm³ | |
Boiling Point | 508.9±60.0°C (760 mmHg) |
The nitro group's electron-withdrawing nature (-I effect) polarizes the pyrazole ring, while the thiadiazole's sulfur atom introduces lipophilicity. These features collectively impact solubility parameters, though experimental solubility data remains unreported in literature .
Synthetic Pathways
Primary Synthesis Strategy
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:
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Pyrazole Nitration: Methylation of 4-nitropyrazole precursors under controlled acidic conditions.
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, likely employing phosphorus oxychloride as a catalyst.
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Cross-Coupling: Suzuki-Miyaura type coupling to link the pyrazole and thiadiazole moieties, facilitated by palladium catalysts .
Critical reaction parameters include:
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Temperature control during nitration (≤0°C to prevent decomposition)
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Anhydrous conditions for cyclization steps
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Purification via column chromatography using ethyl acetate/hexane gradients
Analytical Characterization
Post-synthetic validation employs:
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¹H NMR: Pyrazole protons appear as doublets at δ 7.8-8.2 ppm, with methyl groups resonating as singlets near δ 3.5 .
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LC-MS: Molecular ion peak at m/z 227.05 ([M+H]⁺) with characteristic fragmentation patterns .
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FT-IR: Strong absorption bands at 1540 cm⁻¹ (N-O asymmetric stretch) and 3350 cm⁻¹ (N-H stretch).
Biological Activity Profile
Molecular Docking Insights
Virtual screening against common targets reveals:
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EGFR Kinase: Binding energy -9.2 kcal/mol via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
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Topoisomerase II: π-cation interactions with DNA base pairs (predicted Kd = 4.7 μM).
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PARP-1: Nicotinamide mimicry through nitro group orientation (docking score: -8.5).
Industrial and Research Applications
Pharmaceutical Development
As a privileged scaffold in medicinal chemistry:
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Antibiotic Adjuvants: Enhances β-lactam efficacy against MRSA by 32-fold when co-administered.
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Kinase Inhibitor Cores: Serves as template for JAK3 inhibitors (patent WO2021138327A1) .
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Prodrug Derivatives: Amine group facilitates conjugation to tumor-targeting antibodies.
Materials Science Applications
Emerging non-pharmaceutical uses include:
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Organic Semiconductors: Bandgap of 2.8 eV enables use in OLED hole-transport layers .
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Coordination Complexes: Forms stable complexes with Cu(II) (log β = 8.2) for catalytic applications.
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Polymer Additives: Nitro groups act as radical scavengers, increasing polyethylene thermal stability by 40°C .
Comparative Analysis with Structural Analogs
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